molecular formula C14H16N4O5 B2639345 3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1351658-57-5

3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2639345
CAS No.: 1351658-57-5
M. Wt: 320.305
InChI Key: STKMITUOVDABRK-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 4. The 3-methyl group and the 5-(1-(pyridin-2-ylmethyl)azetidin-3-yl) substituent impart distinct electronic and steric properties to the molecule. The oxalate counterion enhances solubility and stability, making it suitable for pharmacological studies. The compound’s structure combines a rigid oxadiazole ring with a flexible azetidine-pyrrolidine hybrid system, enabling diverse interactions in biological systems.

Properties

IUPAC Name

3-methyl-5-[1-(pyridin-2-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.C2H2O4/c1-9-14-12(17-15-9)10-6-16(7-10)8-11-4-2-3-5-13-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKMITUOVDABRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC3=CC=CC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction could produce simpler compounds with fewer functional groups.

Scientific Research Applications

The compound 3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate exhibits notable potential across various scientific research applications. This article will delve into its pharmacological properties, synthesis pathways, and specific case studies that highlight its utility in medicinal chemistry and related fields.

Pharmacological Applications

The primary application of this compound lies in its role as a pharmaceutical compound. Research indicates that compounds containing oxadiazole rings can exhibit significant biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Case Study: Anti-Cancer Activity

In a study evaluating various oxadiazole derivatives, it was found that compounds similar to 3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole exhibited cytotoxic effects against several cancer cell lines. The mechanism of action often involves the inhibition of specific kinases involved in cell proliferation pathways, making these compounds valuable in developing targeted cancer therapies .

Inhibitory Activity Against Enzymes

Research has indicated that this compound can act as an inhibitor of phosphodiesterase enzymes (PDEs), which are crucial in regulating intracellular signaling pathways. Inhibitors targeting PDEs have been explored for their therapeutic potential in treating conditions like depression and anxiety disorders.

Case Study: PDE Inhibition

A related compound demonstrated significant inhibition of PDE10A, which is implicated in neurodegenerative diseases. This highlights the potential for this compound to contribute to neurological research and drug development .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent functionalization with azetidine and pyridine derivatives. These synthetic pathways are crucial for optimizing the pharmacological properties of the compound.

Synthesis Pathway Example

A common synthetic route includes:

  • Formation of the oxadiazole core through cyclization reactions.
  • Introduction of the azetidine moiety via nucleophilic substitution.
  • Functionalization with pyridine derivatives to enhance biological activity.

This modular approach allows for the fine-tuning of pharmacokinetic properties such as solubility and bioavailability .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

  • Substituents : Trichloromethyl group at position 5.
  • Reactivity : Undergoes nucleophilic substitution at the trichloromethyl group, yielding dichloromethyl derivatives (67–91% yield depending on solvent) .
  • Applications : Primarily used in synthetic chemistry for generating hypodiphosphates. Lacks the azetidine-pyridine moiety, limiting its biological relevance compared to the target compound.

5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives

  • Substituents : Pyrimidinyl groups at position 5.
  • Synthesis : Prepared via three-component cycloaddition with aldehydes and urea.
  • However, the absence of the azetidine ring reduces conformational flexibility, which may limit bioavailability .

Thiazole-Tethered 1,2,4-Oxadiazoles

  • Substituents : Thiazole rings linked via methyl groups.
  • Electronic Effects : Thiazole’s sulfur atom introduces distinct electronic properties compared to the pyridine nitrogen in the target compound. This alters solubility and redox behavior.
  • Applications : Demonstrated antimicrobial activity, suggesting the target compound’s pyridine-azetidine system could be optimized for similar outcomes .
Pharmacological Activity

Acetylcholinesterase (AChE) Inhibition

  • Target Compound : The azetidine-pyridine system may enhance AChE binding due to nitrogen lone pairs, analogous to 1,2,4-oxadiazoles with R1/R2 substitutions .
  • 1,3,4-Oxadiazoles : Exhibit dual AChE and butyrylcholinesterase inhibition, but the target’s 1,2,4-oxadiazole core may limit this breadth .
  • 5,5′-Diamino-3,3′-azo-1,2,4-oxadiazole: Planar structure improves thermal stability (Tdec >200°C) but reduces solubility compared to the target’s oxalate salt .

2.2.2 Anticancer Potential

  • Target Compound : Unreported, but [1,2,4]triazole-3-thiol derivatives show cytotoxic activity against HCT-116 cells (IC50 comparable to Vinblastine). The azetidine ring could modulate similar effects .
  • 1,3,4-Oxadiazoles: Less effective in colon carcinoma models, highlighting isomer-dependent activity .
Table 2: Pharmacological Comparison
Compound Type Biological Activity Key Substituents Efficacy Notes
Target Compound Potential AChE inhibition Azetidine-pyridine Theoretical based on substituents
1,3,4-Oxadiazoles Dual AChE/BChE inhibition Varied R1/R2 Clinically validated for dementia
[1,2,4]Triazole-3-thiol Anticancer (HCT-116) Thiol group IC50 = 0.82 µM (Vinblastine = 0.75 µM)
Physicochemical Properties
  • Thermal Stability : 1,2,4-Oxadiazoles with electron-withdrawing groups (e.g., trichloromethyl) decompose at lower temperatures (<150°C) than the target’s oxalate salt, which likely benefits from ionic character .
  • Solubility: The oxalate counterion improves aqueous solubility compared to neutral analogs like 5,5′-dinitramino-3,3′-azo derivatives, which require polar aprotic solvents .

Biological Activity

3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1351658-57-5) is a compound that incorporates a 1,2,4-oxadiazole ring, known for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, analgesic, and anticancer activities.

The molecular formula of this compound is C14H16N4O5C_{14}H_{16}N_{4}O_{5}, with a molecular weight of 320.30 g/mol. Detailed chemical properties are summarized in the table below:

PropertyValue
CAS Number1351658-57-5
Molecular FormulaC₁₄H₁₆N₄O₅
Molecular Weight320.30 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

The 1,2,4-oxadiazole ring is associated with significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains. For instance, research indicated that compounds containing the oxadiazole scaffold demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for their anti-inflammatory properties using models such as the carrageenan-induced rat paw edema test. These studies revealed that certain derivatives exhibited significant anti-inflammatory effects .

Analgesic Activity

In addition to anti-inflammatory effects, several derivatives have shown promising analgesic activity. The mechanism often involves the inhibition of pain pathways similar to conventional analgesics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, specific compounds were tested against a range of cancer cell lines and demonstrated considerable cytotoxicity. Notably, some derivatives showed activity comparable to established chemotherapeutic agents such as 5-fluorouracil .

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) synthesized various 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity against Mycobacterium bovis. The most effective compounds displayed strong inhibition of bacterial growth in both active and dormant states .

Case Study 2: Anti-inflammatory and Analgesic Effects

Research by Paruch et al. (2020) assessed the anti-inflammatory and analgesic properties of several oxadiazole derivatives. The study found that certain compounds significantly reduced inflammation in animal models while also providing relief from pain .

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